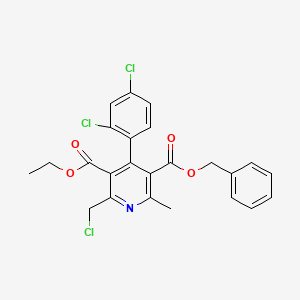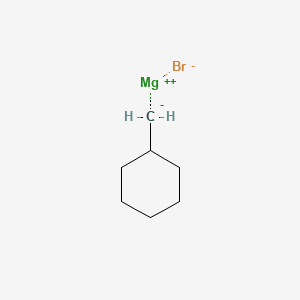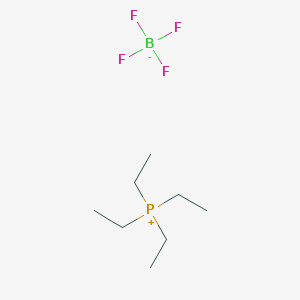
Tetraethylphosphoniumtetrafluoroborat
Übersicht
Beschreibung
Tetraethylphosphonium tetrafluoroborate is a phosphonium salt with the chemical formula (CH3CH2)4P(BF4). It is known for its high ionic conductivity and electrochemical stability, making it a valuable compound in various applications, particularly in the field of electrochemistry .
Wissenschaftliche Forschungsanwendungen
Tetraethylphosphonium tetrafluoroborate has several scientific research applications, including:
Electrochemistry: It is used as an electrolyte in high-power and high-voltage supercapacitors due to its high ionic conductivity and electrochemical stability.
Energy Storage: The compound is employed in the development of advanced energy storage devices, such as electric double-layer capacitors.
Material Science: It is used in the synthesis of novel materials with enhanced electrochemical properties.
Wirkmechanismus
Target of Action
Tetraethylphosphonium tetrafluoroborate is primarily targeted towards the development of high-performance supercapacitors . The compound’s role is to serve as a phosphonium-containing electrolyte, which offers a new avenue for advancing high-performance supercapacitors .
Mode of Action
The mode of action of Tetraethylphosphonium tetrafluoroborate involves its interaction with various solvents including acetonitrile (AN), propionitrile (PN), propylene carbonate (PC), and trimethyl phosphate (TMP) . The compound demonstrates high solubility, high ionic conductivity, and wide electrochemical stability windows in these solvents .
Biochemical Pathways
The biochemical pathways affected by Tetraethylphosphonium tetrafluoroborate are primarily related to the electrochemical characteristics of supercapacitors . The compound’s interaction with its target solvents leads to changes in the solubility, ionic conductivity, and electrochemical stability of the supercapacitors .
Result of Action
The result of Tetraethylphosphonium tetrafluoroborate’s action is the enhancement of the performance of supercapacitors . Supercapacitors based on this compound achieve the highest capacitance, superior rate performance, highest energy, and power densities among the investigated electrolytes . Furthermore, it retains 75% of its capacitance after a 1000 h float test at a high working voltage of 3.2 V .
Action Environment
The action of Tetraethylphosphonium tetrafluoroborate is influenced by the environmental factors present in the solvents it interacts with . The compound’s action, efficacy, and stability are affected by the properties of the solvents, including their ability to provide high solubility, high ionic conductivity, and wide electrochemical stability windows .
Biochemische Analyse
Biochemical Properties
Tetraethylphosphonium tetrafluoroborate is known for its high solubility and high ionic conductivity . These properties make it a compelling alternative to conventional ammonium salts in the development of high-power and high-voltage supercapacitors
Molecular Mechanism
It is known to demonstrate high ionic conductivity, which suggests it may interact with biomolecules in a way that influences electrical charge transfer
Temporal Effects in Laboratory Settings
In laboratory settings, Tetraethylphosphonium tetrafluoroborate has demonstrated stability over time. For instance, supercapacitors based on 1 M Tetraethylphosphonium tetrafluoroborate in acetonitrile (AN) retained 75% of their capacitance after a 1000-hour float test at a high working voltage of 3.2 V . This significantly outperformed other supercapacitors using conventional ammonium salts in AN .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethylphosphonium tetrafluoroborate can be synthesized through the reaction of tetraethylphosphonium chloride with sodium tetrafluoroborate in an appropriate solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of tetraethylphosphonium tetrafluoroborate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethylphosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized under specific conditions.
Substitution: The tetrafluoroborate anion can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like halides or hydroxides can react with the tetrafluoroborate anion under mild conditions.
Major Products:
Oxidation: Oxidation of the phosphonium cation can lead to the formation of phosphine oxides.
Substitution: Substitution reactions can yield various phosphonium salts depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(diethylamino)phosphonium tetrafluoroborate
- Tetrakis(diethylamino)phosphonium hexafluorophosphate
- Tetrakis(dimethylamino)phosphonium tetrafluoroborate
Comparison: Tetraethylphosphonium tetrafluoroborate is unique due to its high solubility, high ionic conductivity, and wide electrochemical stability window. These properties make it a compelling alternative to conventional ammonium salts in electrochemical applications .
Eigenschaften
IUPAC Name |
tetraethylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQILLMTUOVXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[P+](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584989 | |
| Record name | Tetraethylphosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
665-49-6 | |
| Record name | Tetraethylphosphonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=665-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylphosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylphosphonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
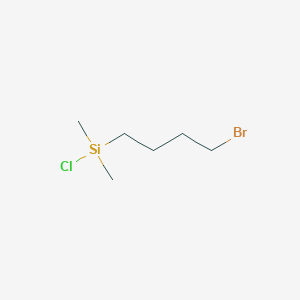
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
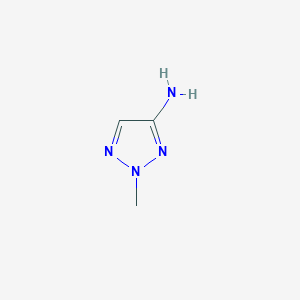

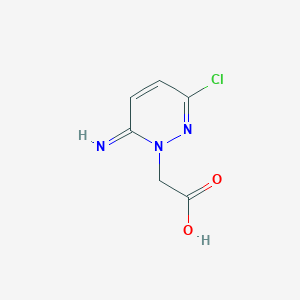
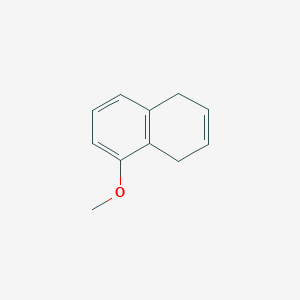
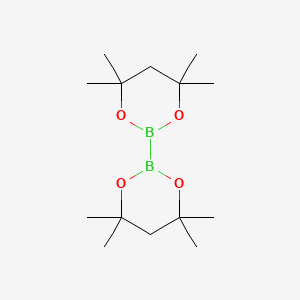

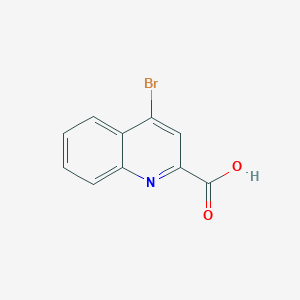
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)
![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
